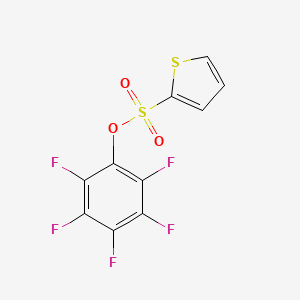

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate

Description

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate (CAS: 663175-91-5) is a fluorinated sulfonate ester with the molecular formula C₁₀H₃F₅O₃S₂ and a molecular weight of 330.25 g/mol . It features a pentafluorophenyl group linked to a thiophenesulfonate moiety, which confers unique electronic and steric properties. Its structure combines the electron-withdrawing effects of fluorine atoms with the aromatic thiophene system, making it a candidate for specialized reactions such as cross-coupling or polymer chemistry.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F5O3S2/c11-5-6(12)8(14)10(9(15)7(5)13)18-20(16,17)4-2-1-3-19-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFSXUOCIXWUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate typically involves the reaction of pentafluorophenol with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include controlling the temperature, reaction time, and purity of the reagents to achieve a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.

Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiophenes, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Nucleophilic Substitution Reactions :

- Application : It serves as an electrophilic reagent for nucleophilic substitution reactions. The presence of multiple fluorine atoms increases the electrophilicity of the phenyl ring.

- Case Study : In a study on the synthesis of complex organic molecules, the compound was used to introduce thiophene units into larger structures, demonstrating its utility in building diverse molecular architectures.

-

Building Block for Functional Materials :

- Application : It is employed as a building block in the synthesis of functionalized polymers and materials.

- Data Table :

| Material Type | Method of Incorporation | Resulting Property |

|---|---|---|

| Conductive Polymers | Copolymerization with thiophene | Enhanced electrical conductivity |

| Organic Light Emitting Diodes (OLEDs) | Layer deposition using spin-coating | Improved light emission efficiency |

- Fluorinated Ligands in Coordination Chemistry :

- Application : The compound acts as a ligand in coordination complexes due to its electron-withdrawing properties.

- Case Study : Research has shown that complexes formed with transition metals exhibit altered electronic properties, making them suitable for catalysis.

Applications in Material Science

- Development of Sensors :

- Application : Used in the fabrication of chemical sensors due to its high sensitivity to environmental changes.

- Data Table :

| Sensor Type | Detection Mechanism | Sensitivity Level |

|---|---|---|

| Gas Sensors | Fluorescence quenching | Detects low concentrations of gases |

| pH Sensors | Electrochemical response | High sensitivity across pH range |

- Coatings and Surface Modifications :

- Application : The compound is utilized in creating protective coatings with enhanced chemical resistance.

- Case Study : Coatings developed using this compound demonstrated superior durability against corrosive environments compared to traditional coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate involves its interaction with various molecular targets. The pentafluorophenyl group is highly electron-withdrawing, which can influence the reactivity of the thiophene sulfonate group. This makes the compound a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate (CAS No. 663175-91-5) is a fluorinated organic compound known for its unique structural features and potential applications in various scientific fields. Its molecular formula is C10H3F5O3S2, comprising a pentafluorophenyl group and a thiophene sulfonate moiety. This compound has garnered attention for its biological activity, particularly in the development of bioactive molecules and as a probe in biochemical assays.

Synthesis

The synthesis of this compound typically involves the reaction of pentafluorophenol with thiophene-2-sulfonyl chloride. The reaction is conducted under anhydrous conditions using a base like triethylamine to facilitate nucleophilic substitution. The general reaction scheme can be summarized as follows:

- Reactants : Pentafluorophenol + Thiophene-2-sulfonyl chloride

- Conditions : Anhydrous environment, presence of base (triethylamine)

- Product : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets due to the electron-withdrawing nature of the pentafluorophenyl group. This property enhances the reactivity of the thiophene sulfonate group, making it a versatile intermediate in organic synthesis and biological applications.

Biological Activity

Research indicates that this compound can serve as a precursor for synthesizing biologically active molecules. Its potential applications include:

- Anticancer Activity : Initial studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines.

- Biochemical Probes : It can be utilized in biochemical assays to study protein interactions and modifications.

Case Studies

- Antiproliferative Studies : In a study evaluating fluorinated compounds for anticancer properties, derivatives of thiophene sulfonates were tested against breast and colon cancer cell lines. Results indicated significant antiproliferative activity correlating with structural modifications involving fluorine substitutions .

- Protein Modification : Research exploring the reactivity of sulfonates with biomolecules highlighted the potential for this compound to modify proteins and nucleic acids. Such modifications could aid in elucidating biomolecular functions and interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate | C10H3F5BrO3S | Enhanced electrophilicity due to bromine |

| 2-Thiophenesulfonic acid derivatives | Varies | Similar sulfonate group but lacks fluorination |

| Fluorinated aryl compounds | Varies | Broad range of biological activities depending on substituents |

Q & A

Q. What are the standard synthetic routes for 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution between 2,3,4,5,6-pentafluorophenol and 2-thiophenesulfonyl chloride. A base such as triethylamine is used to deprotonate the phenol, facilitating esterification. Optimal conditions include anhydrous dichloromethane as the solvent, room temperature, and a 1:1.2 molar ratio of phenol to sulfonyl chloride. Reaction monitoring via TLC or LC-MS ensures completion, with yields typically >80% after purification by silica gel chromatography .

Q. How is this compound utilized in proteomics and protein modification studies?

The sulfonate ester acts as a leaving group in nucleophilic aromatic substitution reactions, enabling covalent modification of tyrosine or lysine residues in peptides/proteins. This facilitates crosslinking studies, enzyme activity profiling, or site-specific labeling. For example, it can anchor fluorophores or affinity tags onto biomolecules for fluorescence resonance energy transfer (FRET) or pull-down assays .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : NMR (δ ~-140 to -160 ppm for aromatic F) and NMR (thiophene protons at δ 7.2–7.8 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H] at m/z 362.0 (calc. 362.01).

- X-ray crystallography : Resolves the planar sulfonate-thiophene conformation and fluorinated aryl geometry .

Q. What safety precautions are recommended when handling this compound?

While toxicity data are limited, assume acute hazards due to structural analogs (e.g., sulfonic acid derivatives). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong acids/bases or oxidizers to prevent decomposition into toxic gases (e.g., SO, HF). Store under inert gas at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the pentafluorophenyl group influence its reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms activate the aryl ring toward nucleophilic aromatic substitution by polarizing the C–S bond in the sulfonate group. This enhances leaving-group ability, enabling efficient displacement by amines, thiols, or alkoxides. Comparative kinetic studies with non-fluorinated analogs show a 10–100x rate increase .

Q. What mechanistic insights explain contradictory reactivity outcomes in nucleophilic substitution reactions?

Competing pathways (e.g., single vs. double displacement) depend on solvent polarity and nucleophile strength. In polar aprotic solvents (DMF, DMSO), strong nucleophiles (e.g., NaN) follow an SAr mechanism, forming a Meisenheimer complex. Weak nucleophiles (e.g., alcohols) may require catalytic base activation. Side reactions (e.g., hydrolysis) dominate in protic solvents, necessitating rigorous anhydrous conditions .

Q. How does this compound compare to structurally similar sulfonate esters in catalytic applications?

Comparative studies with tosylate (4-methylbenzenesulfonate) and mesylate (methanesulfonate) analogs reveal:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implement process analytical technology (PAT):

- In-line FTIR monitors sulfonyl chloride consumption.

- Design of experiments (DoE) optimizes stoichiometry and mixing rates.

- Crystallization control ensures consistent purity (>98%) via anti-solvent addition (e.g., hexane in DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.